Benzyl N-Boc-4-piperidinecarboxylate Benzyl N-Boc-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 177990-33-9
VCID: VC21296694
InChI: InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol

Benzyl N-Boc-4-piperidinecarboxylate

CAS No.: 177990-33-9

Cat. No.: VC21296694

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-Boc-4-piperidinecarboxylate - 177990-33-9

Specification

CAS No. 177990-33-9
Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
IUPAC Name 4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Standard InChI Key QLGMYLVKJUYFDY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Benzyl N-Boc-4-piperidinecarboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position and a benzyl ester at the 4-position of the piperidine ring. This structural arrangement creates a molecule with specific reactivity patterns that make it useful in various synthetic pathways. The compound contains both a protected amine and an ester functional group, providing multiple sites for potential chemical modifications.

The key structural components include the six-membered piperidine heterocycle, the Boc protecting group (which shields the nitrogen from unwanted reactions), and the benzyl ester moiety (which can undergo selective hydrolysis or reduction). This combination of functional groups creates a versatile building block for more complex chemical structures.

Identification Parameters

The compound can be identified through various chemical parameters as outlined in the following data table:

ParameterValue
Chemical NameBenzyl N-Boc-4-piperidinecarboxylate
CAS Registry Number177990-33-9
Molecular FormulaC₁₈H₂₅NO₄
Molecular Weight319.4 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2
PubChem CID22255913
MDL NumberMFCD11975545

The molecular structure features a piperidine ring with the carboxylate group at the 4-position, esterified with a benzyl group, while the nitrogen is protected with the tert-butyloxycarbonyl (Boc) group. This arrangement provides both stability and reactivity at specific sites, making it useful for targeted chemical transformations .

Physical and Chemical Properties

Understanding the physical and chemical properties of Benzyl N-Boc-4-piperidinecarboxylate is essential for its proper handling, storage, and application in chemical synthesis processes. These properties determine its behavior in various reaction conditions and its compatibility with other reagents.

Physical Properties

The compound exists as a solid at standard temperature and pressure, with specific physical characteristics that define its behavior in laboratory and industrial settings.

PropertyValue
Physical StateSolid
Molecular Weight319.4 g/mol
Recommended StorageSealed in dry container at room temperature

Chemical Reactivity

The chemical reactivity of Benzyl N-Boc-4-piperidinecarboxylate is primarily determined by its functional groups:

  • The Boc-protected nitrogen can undergo deprotection under acidic conditions, revealing the free amine for further reactions

  • The benzyl ester can be selectively cleaved through catalytic hydrogenation or other methods

  • The piperidine ring provides a rigid scaffold with specific stereochemistry

These reactive sites allow for selective transformations, making the compound valuable in multistep synthesis of more complex molecules, particularly in pharmaceutical development processes.

Applications in Chemical Research

Benzyl N-Boc-4-piperidinecarboxylate serves several important functions in chemical research and pharmaceutical development.

Pharmaceutical Intermediate

The compound functions as a building block in the synthesis of more complex pharmaceutical agents. Its key applications include:

  • Precursor in the synthesis of biologically active piperidine derivatives

  • Intermediate in medicinal chemistry research programs

  • Building block for the construction of potential drug candidates

  • Component in structure-activity relationship (SAR) studies

The strategic placement of the Boc protecting group and benzyl ester enables selective chemical modifications, particularly valuable in multi-step synthesis of active pharmaceutical ingredients (APIs).

Comparison with Related Compounds

To understand the significance of Benzyl N-Boc-4-piperidinecarboxylate, it's helpful to compare it with related compounds:

CompoundKey Structural FeaturePrimary Application
Benzyl N-Boc-4-piperidinecarboxylateBenzyl ester with Boc-protected nitrogenPharmaceutical intermediate
1-Boc-4-APPhenylamino group at 4-positionFentanyl synthesis intermediate
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidineTosyloxymethyl group at 4-positionSynthetic intermediate for compounds like Vandetanib

This comparison illustrates how subtle structural differences create compounds with distinct reactivity profiles and applications. While 1-Boc-4-AP serves as an intermediate in fentanyl synthesis and is subject to regulatory controls, Benzyl N-Boc-4-piperidinecarboxylate has a different application profile in pharmaceutical research .

Safety ParameterDetails
Signal WordWarning
Hazard StatementsH302-H315-H319-H332 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled)
Precautionary StatementsMultiple statements including P202, P261, P262, P264+P265, P270, P273, P280, P281 (detailed list available in safety documentation)

These hazard statements indicate that the compound requires careful handling with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation .

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